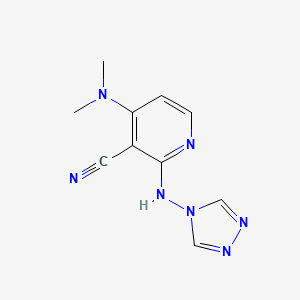

4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

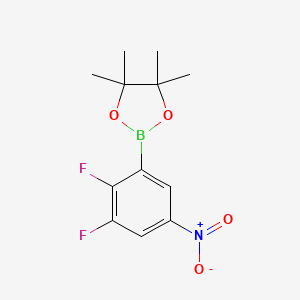

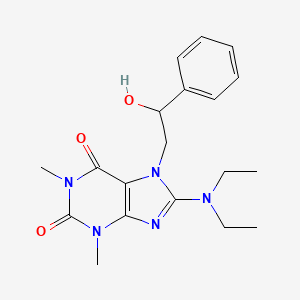

4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile is a chemical compound with the molecular formula C10H11N7 . Its molecular weight is 229.247 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile is defined by its molecular formula, C10H11N7 . The average mass of the molecule is 229.241 Da and the monoisotopic mass is 229.107590 Da .Wissenschaftliche Forschungsanwendungen

Triazole Derivatives and Biological Activities

Triazole derivatives, including compounds like 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile, are a significant class of heterocyclic compounds. These derivatives have been studied extensively due to their wide range of biological activities. Notably, triazole derivatives have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They are also known for their activity against several neglected diseases. These compounds are attractive due to their structural diversity and potential as therapeutic agents (Ferreira et al., 2013).

Industrial and Agricultural Applications

Triazole derivatives are used as raw materials in the fine organic synthesis industry. They play a crucial role in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, which are utilized in applied sciences, biotechnology, energy, and chemistry. In agriculture, 4-amino-1,2,4-triazoles are integral in manufacturing plant protection products, including various insecticides, fungicides, plant growth regulators, and retardants. In medicine, they are used in the production of drugs like furazonal and cardiotril (Nazarov et al., 2021).

Physical and Chemical Properties

The physical, spectral, and thermal properties of 1,2,4-triazole compounds have been studied extensively. For instance, research on biofield-treated 1,2,4-triazole demonstrated significant alterations in physical and thermal properties, such as a decrease in unit cell volume, molecular weight, and crystallite size. These changes indicate the sensitivity of triazole compounds to various conditions, which can be critical for their application in different scientific and industrial domains (Trivedi et al., 2015).

Synthesis and Reactivity

The synthesis and physico-chemical properties of triazole derivatives, including those with 3-thio and 3-thio-4-amino groups, are of great interest in various fields such as pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural areas. Triazole derivatives are used for optical materials, photosensitizers, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors. They belong to a class of low toxic or essentially non-toxic substances, highlighting their safety in various applications (Parchenko, 2019).

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-(1,2,4-triazol-4-ylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N7/c1-16(2)9-3-4-12-10(8(9)5-11)15-17-6-13-14-7-17/h3-4,6-7H,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWFHHUPJVOTLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NN2C=NN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2421724.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2421726.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421734.png)

![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)

![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)